Cas no 166734-06-1 (2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol)
166734-06-1 structure
Product Name:2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS-Nr.:166734-06-1
MF:C26H32O14
MW:568.523889541626
CID:200453
PubChem ID:131751187
Update Time:2024-11-04
2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside,3-[(1Z)-2-[4-(b-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl
- cis-Mulberroside A
- b-D-Glucopyranoside, 3-[2-[4-(b-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl,(Z)-
- Mulberroside D
- beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenox
- (2S,3R,4S,5S,6R)-2-(3-Hydroxy-4-((Z)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)styryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- FS-8144
- CS-0144083
- starbld0001036
- HY-N0619A
- 166734-06-1
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- DTXSID401316062
- AKOS040760074
- DA-51935
- 2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
-
- Inchi: 1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2
- InChI-Schlüssel: HPSWAEGGWLOOKT-UHFFFAOYSA-N
- Lächelt: O1C(C(C(C(C1CO)O)O)O)OC1C=C(C=C(C=CC2C=CC(=CC=2O)OC2C(C(C(C(CO)O2)O)O)O)C=1)O
Berechnete Eigenschaften
- Genaue Masse: 568.17920569g/mol
- Monoisotopenmasse: 568.17920569g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 8
- Komplexität: 816
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 239
- XLogP3: -0.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.654
2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA1409-10 mg |
cis-Mulberroside A |
166734-06-1 | 10mg |
¥4389.00 | 2022-04-26 | ||
| ChemFaces | CFN95006-10mg |
cis-Mulberroside A |
166734-06-1 | >=98% | 10mg |
$418 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M933903-5mg |
cis-Mulberroside A |
166734-06-1 | ≥98% | 5mg |
¥4,500.00 | 2022-09-01 | |
| ChemFaces | CFN95006-10mg |
cis-Mulberroside A |
166734-06-1 | >=98% | 10mg |
$418 | 2021-07-22 | |
| TargetMol Chemicals | TMA1409-5 mg |
cis-Mulberroside A |
166734-06-1 | 98% | 5mg |
¥ 7,700 | 2023-07-10 | |
| TargetMol Chemicals | TMA1409-50 mg |
cis-Mulberroside A |
166734-06-1 | 98% | 50mg |
¥ 15,300 | 2023-07-10 | |
| TargetMol Chemicals | TMA1409-100 mg |
cis-Mulberroside A |
166734-06-1 | 98% | 100MG |
¥ 19,500 | 2023-07-10 | |
| TargetMol Chemicals | TMA1409-5mg |
cis-Mulberroside A |
166734-06-1 | 98% | 5mg |
¥ 7700 | 2023-09-15 | |
| TargetMol Chemicals | TMA1409-50mg |
cis-Mulberroside A |
166734-06-1 | 50mg |
¥ 15300 | 2024-07-19 | ||
| TargetMol Chemicals | TMA1409-100mg |
cis-Mulberroside A |
166734-06-1 | 100mg |
¥ 19500 | 2024-07-19 |
2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Verwandte Literatur
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
166734-06-1 (2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz